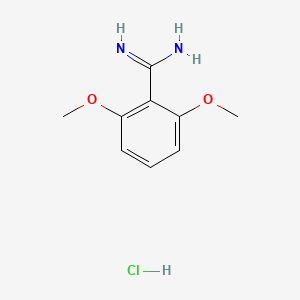
3-Cyclobutyl-1-phenyl-1H-pyrazol-5-amine
Descripción general
Descripción
“3-Cyclobutyl-1-phenyl-1H-pyrazol-5-amine” is a chemical compound that belongs to the class of pyrazoles . Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis .
Synthesis Analysis
The synthesis of pyrazole derivatives has been extensively studied. For instance, 5-aminopyrazole has been used as a precursor in the design and synthesis of fused pyrazoloazines . The reactions were carried out with various metal catalysts in acetic acid and acetonitrile solvents .
Molecular Structure Analysis
The molecular structure of “3-Cyclobutyl-1-phenyl-1H-pyrazol-5-amine” can be represented by the InChI code: 1S/C7H11N3/c8-7-4-6(9-10-7)5-2-1-3-5/h4-5H,1-3H2,(H3,8,9,10) . This indicates that the compound has a molecular weight of 137.18 .
Chemical Reactions Analysis
The chemical reactivity of pyrazole derivatives has been explored in various studies. For instance, 5-aminopyrazole reacts with 6-methyl-4-oxo-4H-benzopyran-3-carboxaldehyde to yield different compounds .
Aplicaciones Científicas De Investigación
Anticancer Potential
Compounds derived from pyrazolyl pyrazoline and pyrazolyl aminopyrimidine, including structures similar to 3-Cyclobutyl-1-phenyl-1H-pyrazol-5-amine, have been synthesized and evaluated for their cytotoxicity against various human cancer cell lines. Some of these compounds showed moderate to good cytotoxicity, indicating their potential as anticancer agents. Notably, certain analogs exhibited significant cytotoxicity, surpassing the standard drug etoposide in effectiveness against specific cancer cell lines (Alam et al., 2018).
Dye and Pigment Development
Novel heterocyclic disazo dyes derived from pyridone and pyrazolone derivatives, akin to the chemical structure of interest, have been synthesized. These dyes exhibit solvatochromic behavior in various solvents, suggesting their utility in dye and pigment applications. The study demonstrates the impact of substituent, acid, and base effects on the visible absorption maxima of these dyes (Karcı & Karcı, 2008).
Antimicrobial Activity
Research into pyrazoles and pyrazolo[4,3-e]pyrrolo[1,2-a]pyrazines, starting from compounds similar to 3-Cyclobutyl-1-phenyl-1H-pyrazol-5-amine, has shown antibacterial and antifungal activities for several derivatives. This highlights the potential of these compounds in developing new antimicrobial agents (Farghaly & El-Kashef, 2005).
Neuroprotective Applications
Novel tacrine analogs synthesized from pyrazolo[4′,3′:5,6]pyrano[2,3-b]quinolin-5-amines, with a core structure resembling 3-Cyclobutyl-1-phenyl-1H-pyrazol-5-amine, have been evaluated for their acetylcholinesterase inhibitory activities. Many of these compounds displayed significant inhibitory activity, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's (Mahdavi et al., 2017).
Safety and Hazards
The safety data sheet for “3-Cyclobutyl-1-phenyl-1H-pyrazol-5-amine” indicates that it is classified under the GHS07 pictogram, with the signal word “Warning”. The hazard statements include H302, H312, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
5-cyclobutyl-2-phenylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3/c14-13-9-12(10-5-4-6-10)15-16(13)11-7-2-1-3-8-11/h1-3,7-10H,4-6,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFTUPFXYVRUGKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NN(C(=C2)N)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501275621 | |
| Record name | 3-Cyclobutyl-1-phenyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501275621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
187795-44-4 | |
| Record name | 3-Cyclobutyl-1-phenyl-1H-pyrazol-5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=187795-44-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Cyclobutyl-1-phenyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501275621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(furan-2-yl)ethyl]acetamide](/img/structure/B1453868.png)
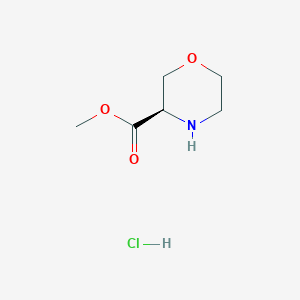
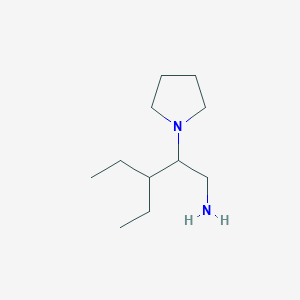

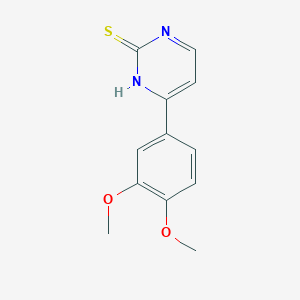

![[4-(1-Methyl-1-phenylethyl)phenoxy]acetyl chloride](/img/structure/B1453879.png)
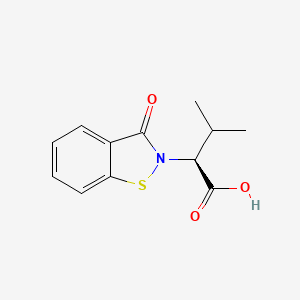

![7-(Trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B1453883.png)
![4-[3-(Trifluoromethyl)phenyl]oxane-4-carboxylic acid](/img/structure/B1453884.png)

